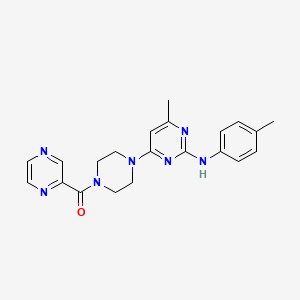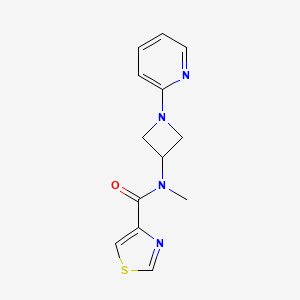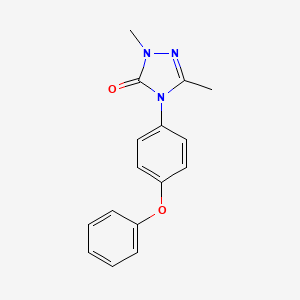
3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione, which is a key intermediate in the synthesis of several drugs such as Prazosin, Bunazosin, and Doxazosin. These drugs are typically used for the treatment of hypertension and benign prostatic hyperplasia. The quinazoline derivatives are of significant interest due to their wide range of biological activities.
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through various methods. One approach involves the reaction of 2-aminobenzonitriles with carbon dioxide under solvent-free conditions using a catalytic amount of base, such as DBU or DBN, or cesium carbonate . Another method utilizes a basic ionic liquid, 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH), as a homogeneous recyclable catalyst . Additionally, a Pd-catalyzed three-component reaction of 2-bromoanilines, carbon dioxide, and isocyanides has been reported to yield N3-substituted quinazoline-2,4(1H,3H)-diones .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been studied using various spectroscopic techniques. For instance, the crystal structure of 6-methyl-3-phenylquinazoline-2,4(1H,3H)-dione was determined by single-crystal X-ray crystallography, revealing intramolecular hydrogen bonds that stabilize the molecule .
Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions. For example, 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones can be converted into the corresponding quinazoline-2,4(1H,3H)-diones using sodamide under mild conditions . Additionally, the condensation of 3-aminoquinazolinones with benzoxazinones can lead to the formation of unsymmetrical 3,3'-biquinazoline-2,2'-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of extended aromatic systems can affect the stability and binding interactions of these compounds. For instance, benzoquinazoline derivatives have been used as substitutes for thymine in nucleic acid complexes, exploiting their fluorescence emission properties to probe duplex and triplex formation . The regioselective synthesis of benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones has shown potent antitumoral properties, indicating the significance of the quinazoline scaffold in medicinal chemistry .
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 3,4-dihydroisoquinoline , a class of compounds known to interact with a variety of biological targets.
Mode of Action
It is known that 3,4-dihydroisoquinolines can interact with biological targets through various mechanisms, such as binding to receptors or enzymes, inhibiting or activating cellular processes, or modulating signal transduction pathways .
Biochemical Pathways
Without specific target identification, it is challenging to accurately summarize the biochemical pathways affected by this compound. It is known that 3,4-dihydroisoquinolines can affect various biochemical pathways depending on their specific targets .
特性
IUPAC Name |
3-[[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-23(27-14-13-18-5-1-2-6-20(18)16-27)19-11-9-17(10-12-19)15-28-24(30)21-7-3-4-8-22(21)26-25(28)31/h1-12H,13-16H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOCWPQHTYEQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B3005892.png)
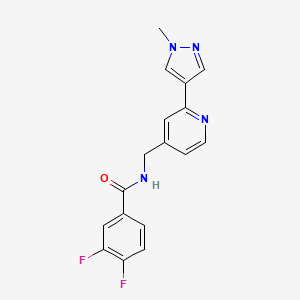
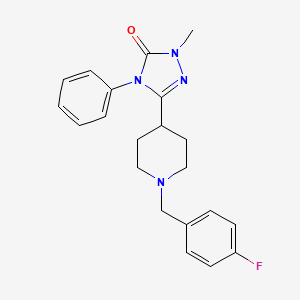
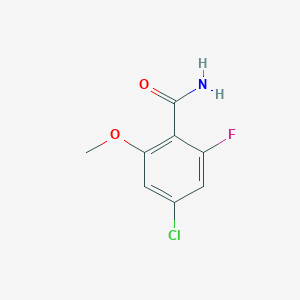
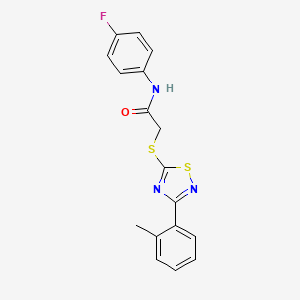
![Tert-butyl 8-benzyl-6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3005897.png)
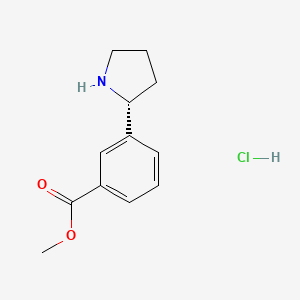
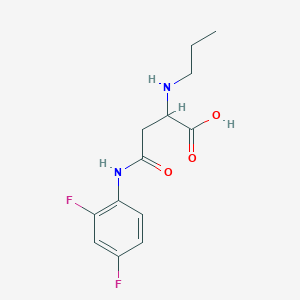
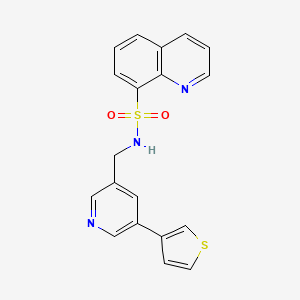

![2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3005904.png)
